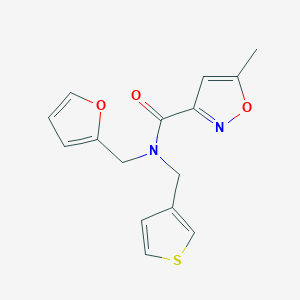
N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and isoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under controlled conditions to form the isoxazole ring. Common reagents used in these reactions include strong bases, acids, and coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted isoxazole derivatives.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as potential inhibitors for various biological targets.
Medicine: The compound and its derivatives are being explored for their therapeutic potential, including anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
N-(furan-2-ylmethyl) 4-bromobenzamide
N-(furan-2-ylmethyl)furan-2-carboxamide
Uniqueness: N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide stands out due to its unique combination of furan, thiophene, and isoxazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-6-21-10-12)9-13-3-2-5-19-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZBRFYUJKOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
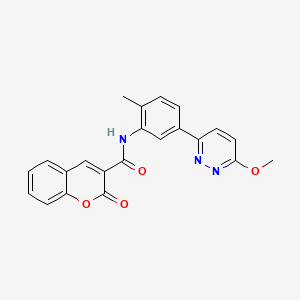
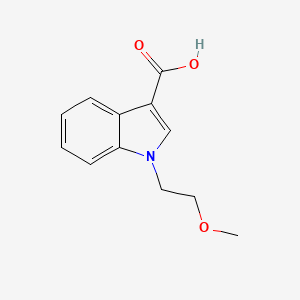
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
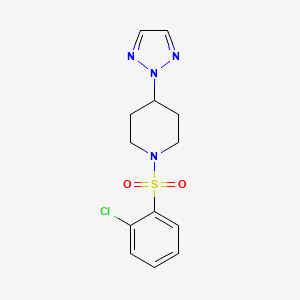
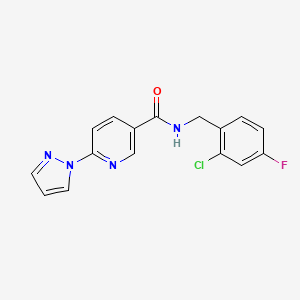
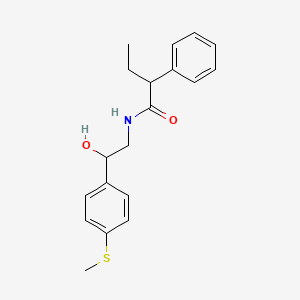
![2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-](/img/structure/B2965177.png)
![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B2965179.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2965183.png)
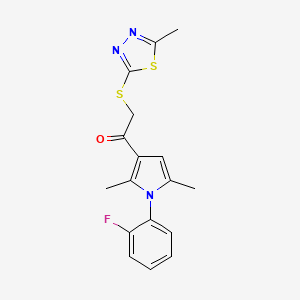
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2965185.png)
![2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2965187.png)
